![molecular formula C14H17ClN2O2S B2378917 (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 864975-79-1](/img/structure/B2378917.png)
(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide
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Description
Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines . These compounds have shown good cytotoxicity against the tested cell lines .
Synthesis Analysis
The synthesis of similar compounds involves 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Scientific Research Applications
Catalytic Protodeboronation of Pinacol Boronic Esters
This compound has been used in the catalytic protodeboronation of pinacol boronic esters. This process is a valuable transformation in organic synthesis, allowing for formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Synthesis of Pesticidal Agents
The compound has been used in the synthesis of novel pesticidal agents. Some of these synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth . Some compounds could be considered as new insecticidal/acaricidal leading structures for further investigation .
Antitumor Activity
Some derivatives of the compound have shown moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460, and BEL-7404 tumor cell lines . These compounds exhibited much lower cytotoxicities against HL-7702 normal cell line compared to 5-FU and cisplatin .
Synthesis of Benzothiazolium Azo Dyes
The compound has been used as a chromogenic reagent in the synthesis of benzothiazolium azo dyes . These dyes have various applications in textiles, printing, and color photography .
properties
IUPAC Name |
N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c1-9(2)13(18)16-14-17(6-7-19-3)11-5-4-10(15)8-12(11)20-14/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQDRLVPXORUIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide |
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